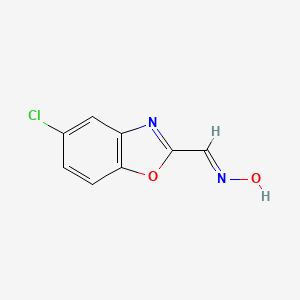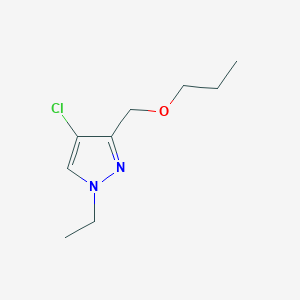
4-chloro-1-ethyl-3-(propoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-ethyl-3-(propoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole class of compounds. It is also known as CEP-33779 and is a potent and selective inhibitor of the transcription factor NF-κB. This compound has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
The mechanism of action of 4-chloro-1-ethyl-3-(propoxymethyl)-1H-pyrazole involves the inhibition of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cancer, and autoimmune disorders. Inhibition of NF-κB by CEP-33779 leads to a reduction in the expression of pro-inflammatory cytokines and chemokines, as well as the downregulation of genes involved in cell survival and proliferation.
Biochemische Und Physiologische Effekte
4-chloro-1-ethyl-3-(propoxymethyl)-1H-pyrazole has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. In addition, it has been shown to have immunomodulatory effects, including the suppression of T-cell activation and the downregulation of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-chloro-1-ethyl-3-(propoxymethyl)-1H-pyrazole in lab experiments include its potent and selective inhibition of NF-κB, its ability to reduce inflammation, and its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-1-ethyl-3-(propoxymethyl)-1H-pyrazole. One area of research is the development of more potent and selective inhibitors of NF-κB. Another area of research is the identification of biomarkers that can predict response to treatment with CEP-33779. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, clinical trials are needed to determine the safety and efficacy of CEP-33779 in humans.
Synthesemethoden
The synthesis of 4-chloro-1-ethyl-3-(propoxymethyl)-1H-pyrazole involves the reaction of 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid with propargyl alcohol in the presence of a base. The resulting product is then treated with a reducing agent to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-ethyl-3-(propoxymethyl)-1H-pyrazole has been extensively studied for its potential use in treating various diseases. It has been shown to be a potent inhibitor of NF-κB, a transcription factor that plays a key role in inflammation, cancer, and autoimmune disorders. Inhibition of NF-κB by CEP-33779 has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer.
Eigenschaften
IUPAC Name |
4-chloro-1-ethyl-3-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O/c1-3-5-13-7-9-8(10)6-12(4-2)11-9/h6H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAMCFWLNSDFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1Cl)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-ethyl-3-(propoxymethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-(4-fluoro-2-methylphenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2451885.png)
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2451886.png)
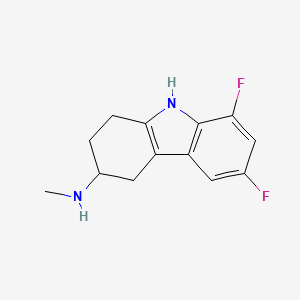
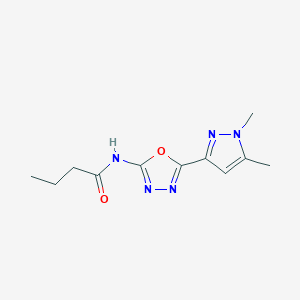

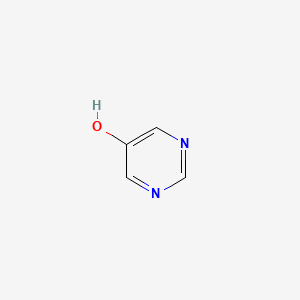
![3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2451892.png)
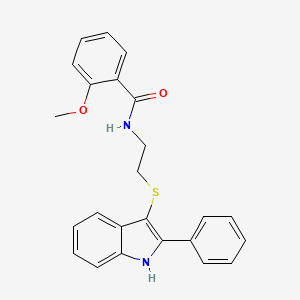
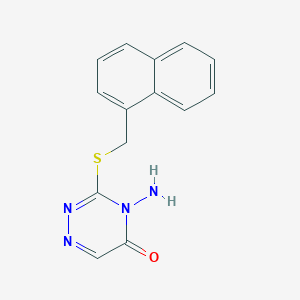
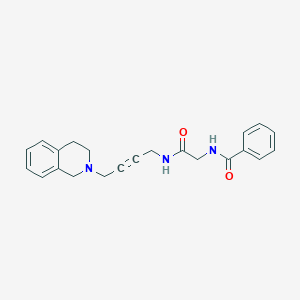
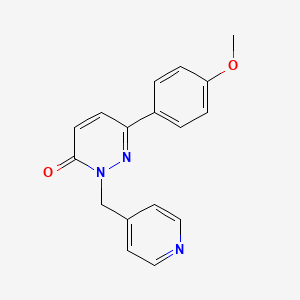
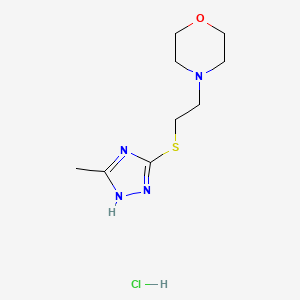
![7-(3-Fluorophenyl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2451901.png)
